![molecular formula C21H20N6O4S B2507128 N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895117-90-5](/img/structure/B2507128.png)
N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The 1,2,3-triazole ring could potentially be formed via a [3+2] cycloaddition reaction, commonly known as a click reaction . The thiadiazole ring might be synthesized through a condensation reaction . The methoxy groups could be introduced via an etherification reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron delocalization in the aromatic rings and polar bonds would likely contribute to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The triazole and thiadiazole rings are generally stable under a variety of conditions, but could potentially participate in reactions with strong electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups would likely make it relatively high in molecular weight and capable of participating in various types of intermolecular interactions .Scientific Research Applications
- N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and anti-proliferative activity .
- The compound can act as an NF-κB inhibitor. NF-κB plays a crucial role in inflammation and cancer progression. Inhibiting NF-κB may have therapeutic implications in cancer treatment .
- Retinoid nuclear modulators derived from similar compounds have been studied for their impact on metabolic and immunological diseases. These agents may offer potential therapeutic benefits .
- Lipopolysaccharide (LPS)-induced inflammatory mediators derived from related structures could be beneficial in brain disorders where neuroinflammation plays a role .
- N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is an intermediate in the synthesis of muscle relaxant papaverin .
- The compound’s structural motifs have been used in the preparation of 1,3,4-oxadiazole N-Mannich bases. These derivatives exhibit variable degrees of anti-proliferative activity against cancer cell lines .
Anticancer Properties
NF-κB Inhibition
Metabolic and Immunological Diseases
Anti-Inflammatory Effects
Muscle Relaxant Applications
1,3,4-Oxadiazole Derivatives
Safety and Hazards
properties
IUPAC Name |
N-[3-[1-(3,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O4S/c1-12-18(24-26-27(12)14-8-9-16(30-3)17(11-14)31-4)19-22-21(32-25-19)23-20(28)13-6-5-7-15(10-13)29-2/h5-11H,1-4H3,(H,22,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFUGFCRVJCSBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)OC)OC)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[1-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.